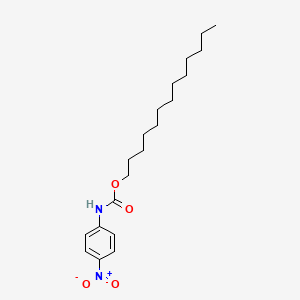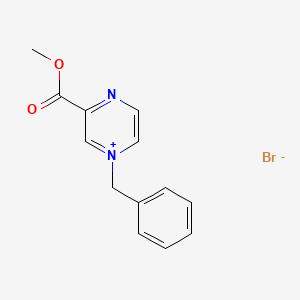
(Z)-3-hydroxy-2-phenyldiazenylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 3-oxo-2-(phenylhydrazono)- is a chemical compound with the molecular formula C10H11N3O2 It is known for its unique structure, which includes a phenylhydrazono group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-oxo-2-(phenylhydrazono)- typically involves the reaction of acetoacetanilide with phenylhydrazine. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. The general reaction scheme is as follows:
Acetoacetanilide Preparation: Acetoacetanilide is synthesized by reacting acetoacetic acid with aniline in the presence of an acid catalyst.
Phenylhydrazone Formation: Acetoacetanilide is then reacted with phenylhydrazine to form Butanamide, 3-oxo-2-(phenylhydrazono)-. This reaction is typically carried out in ethanol or another suitable solvent, with the reaction mixture being heated to reflux for several hours.
Industrial Production Methods
Industrial production of Butanamide, 3-oxo-2-(phenylhydrazono)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, 3-oxo-2-(phenylhydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylhydrazono group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Ethanol, methanol, and dichloromethane are commonly used solvents for these reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxo derivatives with altered functional groups.
Reduction: Reduction results in the formation of amine derivatives.
Substitution: Substitution reactions produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanamide, 3-oxo-2-(phenylhydrazono)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Butanamide, 3-oxo-2-(phenylhydrazono)- involves its interaction with various molecular targets. The phenylhydrazono group can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetoacetanilide: A precursor in the synthesis of Butanamide, 3-oxo-2-(phenylhydrazono)-.
Phenylhydrazine: Another precursor used in the synthesis.
N-(2-Methoxyphenyl)-3-oxo-2-(phenylhydrazono)butanamide: A structurally similar compound with a methoxy group.
Uniqueness
Butanamide, 3-oxo-2-(phenylhydrazono)- is unique due to its specific phenylhydrazono group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(Z)-3-hydroxy-2-phenyldiazenylbut-2-enamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,14H,1H3,(H2,11,15)/b9-7-,13-12? |
InChI-Schlüssel |
WUBFXAJSFLACFI-BTPDRLHJSA-N |
Isomerische SMILES |
C/C(=C(\C(=O)N)/N=NC1=CC=CC=C1)/O |
Kanonische SMILES |
CC(=C(C(=O)N)N=NC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


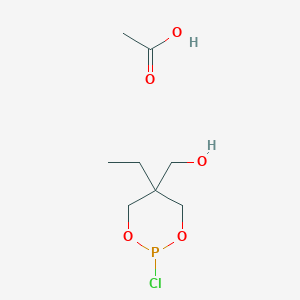
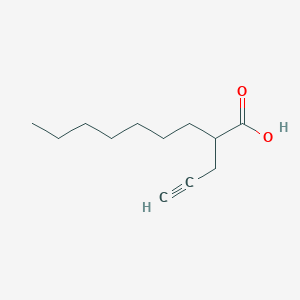

![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)

![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
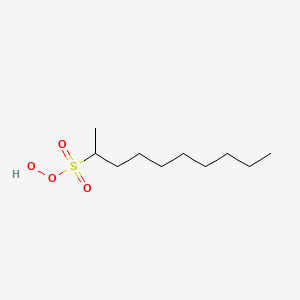
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)

